Potassium (4-chloro-3-nitrophenyl)trifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis pathway for Potassium (4-chloro-3-nitrophenyl)trifluoroborate involves the reaction of 4-chloro-3-nitrophenylboronic acid with potassium trifluoroborate in the presence of a palladium catalyst.Molecular Structure Analysis

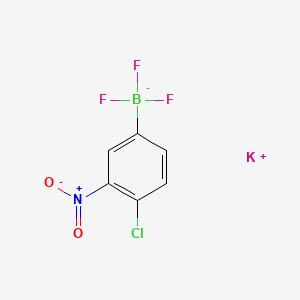

The molecular formula of Potassium (4-chloro-3-nitrophenyl)trifluoroborate is C6H3BClF3KNO2. The InChI Key is PAXRNCOHQNLNIO-UHFFFAOYSA-N. The Canonical SMILES is [B-] (C1=CC (=C (C=C1)Cl) [N+] (=O) [O-]) (F) (F)F. [K+].Chemical Reactions Analysis

Potassium trifluoroborate salts are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Physical And Chemical Properties Analysis

Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a colorless, crystalline solid. It is soluble in water and dimethyl sulfoxide (DMSO). The molecular weight is 263.45 g/mol.Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

Potassium trifluoroborates: are widely used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in organic synthesis . These reactions are essential for the pharmaceutical industry and material science, as they allow for the construction of complex molecules with high precision. The stability and reactivity of potassium trifluoroborates make them superior to traditional boronic acids and esters, providing higher yields and cleaner reactions.

Enantioselective Synthesis

The compound is instrumental in the enantioselective synthesis of α-amino esters through the Petasis borono-Mannich multicomponent reaction . This method is crucial for producing optically active compounds, which are important in the development of new drugs and agrochemicals. The use of potassium trifluoroborate salts in this reaction showcases their ability to participate in complex transformations while maintaining the integrity of sensitive functional groups.

Epoxidation of Alkenes

Potassium trifluoroborates are employed in the epoxidation of alkenes . This reaction is significant for the synthesis of epoxides, which are valuable intermediates in the production of various industrial chemicals and pharmaceuticals. The process benefits from the stability of potassium trifluoroborates, which can withstand strong oxidative conditions without degradation.

Synthesis of Bioactive Molecules

This compound plays a role in the synthesis of bioactive molecules , including natural products and medicinal compounds . Its use in multicomponent reactions allows for the rapid assembly of complex structures that are found in many biologically active substances, aiding in the discovery and development of new therapeutic agents.

Material Science Applications

In material science, potassium trifluoroborates contribute to the development of organic electronic materials . Their chemical properties enable the creation of novel polymers and small molecules that can be used in organic light-emitting diodes (OLEDs), solar cells, and transistors.

Analytical Chemistry

Lastly, potassium trifluoroborates are utilized in analytical chemistry for the purification and detection of various substances . Their stability and reactivity make them suitable for use in chromatography and mass spectrometry, enhancing the accuracy and efficiency of analytical methods.

Direcciones Futuras

Potassium trifluoroborate salts are a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared, and most are indefinitely stable to air and moisture . This makes them a promising area for future research and applications in scientific research .

Propiedades

IUPAC Name |

potassium;(4-chloro-3-nitrophenyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BClF3NO2.K/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14;/h1-3H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXRNCOHQNLNIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)Cl)[N+](=O)[O-])(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BClF3KNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718663 |

Source

|

| Record name | Potassium (4-chloro-3-nitrophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (4-chloro-3-nitrophenyl)trifluoroborate | |

CAS RN |

1218908-71-4 |

Source

|

| Record name | Potassium (4-chloro-3-nitrophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.